molecular formula C18H19N5O4S B12698582 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide CAS No. 94108-81-3

3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide

Cat. No.: B12698582
CAS No.: 94108-81-3
M. Wt: 401.4 g/mol
InChI Key: WGIUGLIAGCYZFY-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide is a complex organic compound that features a pyrazole ring, an azo group, and a sulphonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Azo Group: The azo group can be introduced via a diazotization reaction followed by coupling with an aromatic amine.

    Sulphonamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Dye Chemistry: Compounds with azo groups are often used as dyes due to their vivid colors.

    Catalysis: Such compounds can act as ligands in coordination chemistry, facilitating various catalytic processes.

Biology and Medicine

    Pharmaceuticals: Sulphonamide groups are common in many drugs, particularly antibiotics.

    Biological Probes: The compound can be used in research to study enzyme interactions and other biological processes.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide depends on its application. In medicinal chemistry, the sulphonamide group can inhibit bacterial enzymes, while the azo group can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Sulphonamides: Other sulphonamide-containing compounds, such as sulfamethoxazole.

    Azo Compounds: Similar azo compounds used in dye chemistry, such as methyl orange.

    Pyrazoles: Other pyrazole derivatives, such as celecoxib.

Uniqueness

The unique combination of the pyrazole ring, azo group, and sulphonamide group in 3-(4,5-Dihydro-4-((2-methoxy-p-tolyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

94108-81-3

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

3-[4-[(2-methoxy-4-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C18H19N5O4S/c1-11-7-8-15(16(9-11)27-3)20-21-17-12(2)22-23(18(17)24)13-5-4-6-14(10-13)28(19,25)26/h4-10,17H,1-3H3,(H2,19,25,26)

InChI Key

WGIUGLIAGCYZFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C)OC

Origin of Product

United States

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